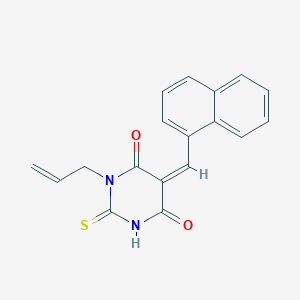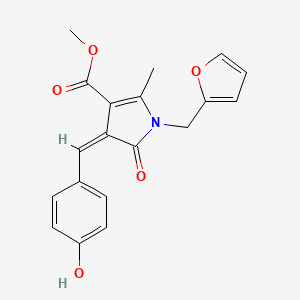
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown potential for various applications, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and nitric oxide. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high yield and purity when synthesized using optimized methods. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of new synthesis methods that can produce higher yields of the desired compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicinal chemistry and biochemistry. Finally, the potential toxicity and safety of this compound should be thoroughly investigated before any clinical trials can be conducted.
Métodos De Síntesis
The synthesis of 1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been achieved using several approaches. One such method involves the reaction of 1-naphthaldehyde with thiourea in the presence of allyl bromide and triethylamine. Another method involves the reaction of 1-naphthaldehyde with thiourea in the presence of sodium methoxide and allyl bromide. These methods have been optimized to produce high yields of the desired compound.
Aplicaciones Científicas De Investigación
1-allyl-5-(1-naphthylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential for various scientific research applications. One such application is its use as a fluorescent probe for the detection of nitric oxide. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-10-20-17(22)15(16(21)19-18(20)23)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2,(H,19,21,23)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAVUUHNVKCGL-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine](/img/structure/B4879914.png)


![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)

![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)
![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)